Stannane, tetrakis(p-phenoxyphenyl)-

Description

Organotin Compounds: Structural Diversity and Research Landscape

Organotin compounds exhibit remarkable structural diversity, a consequence of the tin atom's ability to adopt various coordination numbers and geometries. rsc.org While tetraorganotin compounds, such as the subject of this article, typically feature a tetrahedral geometry around the tin center, the broader class of organotin compounds can also exist in trigonal bipyramidal and octahedral arrangements, particularly when electronegative substituents are present. ulisboa.pt The nature of the organic substituents—alkyl, aryl, or other functionalized groups—profoundly influences the compound's chemical reactivity, physical properties, and biological activity. The research landscape for organotin compounds is extensive, with significant historical and ongoing interest in their utility as reagents in organic synthesis, catalysts, and precursors to materials with unique electronic and optical properties.

Overview of Tetrakis(aryl)stannanes in Chemical Synthesis

Tetrakis(aryl)stannanes are a subclass of organotin compounds that have found utility in organic synthesis, most notably in cross-coupling reactions. While less common than their trialkyl- or triaryltin halide counterparts in reactions like the Stille coupling, they can serve as precursors to the more reactive organotin species. The four aryl groups attached to the tin atom can be transferred to other organic molecules under the appropriate catalytic conditions, enabling the formation of new carbon-carbon bonds. Research in this area often focuses on optimizing reaction conditions to facilitate the efficient transfer of the aryl groups and to manage the stoichiometry of the tin reagent.

Distinguishing Structural Features and Academic Interest in Stannane (B1208499), tetrakis(p-phenoxyphenyl)-

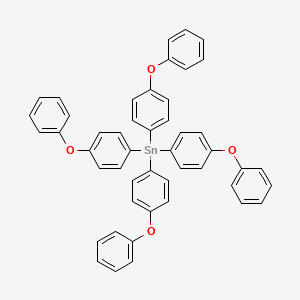

Stannane, tetrakis(p-phenoxyphenyl)- possesses a distinct molecular architecture. At its core is a tin atom in a tetrahedral coordination environment, bonded to four identical p-phenoxyphenyl groups. Each of these substituents consists of a phenyl ring linked to another phenyl ring through an ether linkage at the para position. This extended aromatic system is a key structural feature.

The academic interest in Stannane, tetrakis(p-phenoxyphenyl)- and related poly-aryl organotin compounds stems from several potential areas of investigation:

Steric and Electronic Effects: The bulky nature of the four tetrakis(p-phenoxyphenyl) groups creates a sterically hindered environment around the central tin atom. This can influence the compound's reactivity and stability. The electron-rich nature of the phenoxyphenyl groups can also modulate the electronic properties of the tin center.

Supramolecular Chemistry: The large, planar aromatic surfaces of the substituents offer the potential for non-covalent interactions, such as pi-stacking, which could lead to interesting solid-state packing arrangements and the formation of supramolecular assemblies.

Precursor to Materials: The presence of multiple aromatic rings suggests that this compound could be a precursor for the synthesis of polymers or materials with interesting optical or electronic properties.

While specific research dedicated solely to Stannane, tetrakis(p-phenoxyphenyl)- is not extensively documented in publicly available literature, its structure is noted in chemical databases. uni.lu Much of the understanding of its probable properties and reactivity is inferred from studies of other tetrakis(aryl)stannanes.

Historical Context of Related Organometallic Research

The field of organometallic chemistry, which encompasses organotin compounds, has a rich history dating back to the 18th and 19th centuries. Early discoveries, such as Louis Claude Cadet de Gassicourt's synthesis of cacodyl, an organoarsenic compound, in 1760, and William Christopher Zeise's preparation of Zeise's salt, the first platinum-olefin complex, in 1827, laid the groundwork for the field. conicet.gov.arresearchgate.net A significant milestone was Edward Frankland's discovery of diethylzinc (B1219324) in 1849, which is often considered one of the first true organometallic reagents. uni.lu

The development of Grignard reagents by Victor Grignard in 1900 revolutionized synthetic organic chemistry and provided a versatile method for forming carbon-carbon bonds, a principle that extends to the synthesis of many organotin compounds. chemicalbook.com The 20th century saw an explosion of research in organometallic chemistry, with the discovery of ferrocene (B1249389) in 1951 marking a turning point in the understanding of bonding between metals and organic ligands. uni.luresearchgate.net This led to the development of numerous catalytic processes that are now cornerstones of the chemical industry. The study of organotin compounds has been an integral part of this broader historical context, with their applications in synthesis and materials science continuing to evolve.

Properties

CAS No. |

6452-62-6 |

|---|---|

Molecular Formula |

C48H36O4Sn |

Molecular Weight |

795.5 g/mol |

IUPAC Name |

tetrakis(4-phenoxyphenyl)stannane |

InChI |

InChI=1S/4C12H9O.Sn/c4*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h4*1,3-10H; |

InChI Key |

SQTJOGAEUXRZST-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)[Sn](C3=CC=C(C=C3)OC4=CC=CC=C4)(C5=CC=C(C=C5)OC6=CC=CC=C6)C7=CC=C(C=C7)OC8=CC=CC=C8 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes to Tetrakis(p-phenoxyphenyl)stannane

The creation of the four carbon-tin bonds in tetrakis(p-phenoxyphenyl)stannane relies on the formation of a nucleophilic p-phenoxyphenyl species that can react with an electrophilic tin center, or through modern coupling techniques.

Organomagnesium (Grignard) Reagent-Mediated Synthesis

A cornerstone in the synthesis of symmetrical tetraorganotin compounds is the reaction of a Grignard reagent with a tin(IV) halide, typically tin(IV) chloride (SnCl₄). wikipedia.orgpw.live This method involves the prior formation of the p-phenoxyphenylmagnesium halide Grignard reagent from the corresponding p-phenoxyphenyl halide. The subsequent reaction with SnCl₄ proceeds via a stepwise substitution of the chloride ions. uu.nl

To ensure the complete substitution and formation of the tetra-substituted product, an excess of the Grignard reagent is often employed, especially with sterically bulky aryl groups. uu.nl The reaction is typically conducted in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). uu.nlkhanacademy.org

Table 1: Representative Conditions for Grignard-Mediated Tetraarylstannane Synthesis

| Aryl Group | Tin Source | Solvent | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| Phenyl | SnCl₄ | Diethyl ether | Reflux, 4h | >90 |

| p-Tolyl | SnCl₄ | THF | Room Temp, 2h | ~85 |

| p-Fluorophenyl | SnCl₄ | THF | 0°C to Room Temp | ~80 |

This table presents typical data for analogous tetraarylstannane syntheses to illustrate common parameters.

Advanced Organometallic Coupling Reactions for Tin-Carbon Bond Formation

Modern synthetic organic chemistry offers powerful cross-coupling reactions for the formation of carbon-tin bonds. The Stille reaction, a palladium-catalyzed coupling between an organostannane and an organic halide, is a prime example of a reaction that utilizes organotin compounds. synarchive.comorganic-chemistry.orgwikipedia.org While the Stille reaction is typically used to transfer an organic group from tin, related palladium-catalyzed methodologies can be employed to synthesize the organotin reagent itself.

For instance, a p-phenoxyphenyl halide could potentially be coupled with a hexaorganodistannane, such as hexabutyldistannane (B1337062) ((Bu₃Sn)₂), in a Stille-type reaction to form a tributyl(p-phenoxyphenyl)stannane. Subsequent reactions could then be envisioned to achieve the tetra-substituted product, although this is a less direct route for symmetrical stannanes compared to the Grignard method.

The catalytic cycle of such coupling reactions generally involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organotin species, and finally reductive elimination to form the C-Sn bond and regenerate the catalyst. wikipedia.org

Chemo- and Regioselective Synthesis Strategies for Substituted Stannanes

Achieving chemo- and regioselectivity is crucial when synthesizing unsymmetrical or functionalized stannanes. While tetrakis(p-phenoxyphenyl)stannane is a symmetrical molecule, the principles of selectivity are paramount for creating more complex derivatives.

For instance, if a substituted p-phenoxyphenyl precursor were used, the inherent reactivity of different functional groups would need to be considered. Halogen-metal exchange reactions using organolithium reagents at low temperatures can be highly regioselective, allowing for the formation of a specific aryllithium species that can then react with an organotin halide. This approach offers greater control than Grignard formation for certain substrates.

Furthermore, directed ortho-metalation (DoM) could be employed on a functionalized phenoxyphenyl precursor to introduce the tin moiety at a specific position relative to a directing group. These advanced strategies provide the precision necessary for constructing complex, substituted tetraarylstannanes. researchgate.netnih.govrsc.org

Precursor Synthesis and Functionalization Pathways for p-Phenoxyphenyl Moieties

The synthesis of tetrakis(p-phenoxyphenyl)stannane is contingent upon the availability of a suitable p-phenoxyphenyl precursor, typically 4-bromodiphenyl ether or 4-iododiphenyl ether. A common and effective method for creating this diaryl ether linkage is the Ullmann condensation. wikipedia.orgorganic-chemistry.org

The Ullmann ether synthesis involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. wikipedia.orgnih.gov To synthesize 4-bromodiphenyl ether, one could react phenol with 1-bromo-4-iodobenzene (B50087) or 4-bromophenol (B116583) with iodobenzene (B50100) in the presence of a base (like potassium carbonate) and a copper catalyst. Modern variations of this reaction may use soluble copper complexes with ligands such as phenanthroline or N,N-dimethylglycine to facilitate the reaction at lower temperatures. researchgate.net

The general reaction is as follows: C₆H₅OH + Br-C₆H₄-Br + K₂CO₃ --(Cu catalyst)--> C₆H₅O-C₆H₄-Br + KBr + KHCO₃

Functionalization of the p-phenoxyphenyl moiety can be achieved by starting with substituted phenols or substituted aryl halides, allowing for the introduction of a wide range of electronic and steric diversity into the final stannane (B1208499) product.

Elucidation of Reaction Mechanisms in Stannane Formation

The mechanisms governing the formation of organotin compounds can be complex, with evidence pointing towards the involvement of radical species in what might otherwise appear to be straightforward ionic reactions.

Radical Processes in Organotin Synthesis

The formation of Grignard reagents is itself believed to proceed through a radical mechanism at the magnesium surface. alfredstate.eduacs.org The reaction of an aryl halide with magnesium metal is thought to initiate via a single-electron transfer (SET) from the magnesium to the halide, forming a radical anion which then fragments into an aryl radical and a halide ion. These surface-adherent radicals can then react with magnesium to form the organomagnesium species. alfredstate.edu

During the subsequent reaction with SnCl₄, radical intermediates can also play a role. The homolytic cleavage of Sn-C bonds can be promoted by factors like light or radical initiators. nih.gov Stannyl (B1234572) radicals (R₃Sn•) are well-established intermediates in many organotin reactions, particularly in reduction and atom-transfer reactions. wikipedia.orgacs.org While the reaction of a strong nucleophile like a Grignard reagent with SnCl₄ is often depicted as a series of polar, nucleophilic substitution steps, the potential for single-electron transfer events, especially at the metal-solution interface, cannot be discounted. Such SET processes could lead to the transient formation of p-phenoxyphenyl radicals and lower-valent tin species, which could then combine to form the Sn-C bond. The reaction of organotin compounds with peroxyl radicals and oxygen is known to promote the formation of active radicals through the homolytic cleavage of Sn-C bonds. nih.gov

Transition Metal-Catalyzed Pathways for Aryl-Tin Bond Formation

The formation of aryl-tin (Aryl-Sn) bonds is a cornerstone of organometallic chemistry, providing essential precursors for cross-coupling reactions, such as the Stille coupling. While traditional methods often rely on the reaction of organolithium or Grignard reagents with tin halides, transition metal-catalyzed pathways offer a more versatile and functional-group-tolerant alternative. These methods typically involve the coupling of aryl halides or their equivalents with a tin-containing reagent, facilitated by catalysts based on palladium or copper. Although direct catalytic routes for the synthesis of Stannane, tetrakis(p-phenoxyphenyl)- are not extensively detailed in the literature, the principles can be derived from established methodologies for forming tetraarylstannanes and other arylstannane compounds.

Palladium-Catalyzed Stannylation

Palladium catalysis is a predominant method for constructing Aryl-Sn bonds. The general approach involves the reaction of an aryl halide or triflate with a hexaorganoditin species, such as hexamethylditin or hexabutylditin, in the presence of a palladium(0) catalyst. conicet.gov.ar The catalytic cycle for this transformation is well-understood and comprises three key steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the palladium(0) complex, forming an arylpalladium(II) halide intermediate. This step is often rate-limiting, and its efficiency depends on the nature of the aryl halide (I > Br > Cl) and the phosphine (B1218219) ligands on the palladium center.

Transmetalation: The arylpalladium(II) intermediate then reacts with the hexaorganoditin reagent (R₃Sn-SnR₃). In this step, a stannyl group is transferred to the palladium center, displacing the halide and forming an arylstannylpalladium(II) complex.

Reductive Elimination: The final step is the reductive elimination from the arylstannylpalladium(II) complex, which yields the desired arylstannane product (Ar-SnR₃) and regenerates the palladium(0) catalyst, allowing the cycle to continue.

This catalytic cycle is fundamental to many palladium-catalyzed cross-coupling reactions. youtube.com While this method is most commonly applied for the synthesis of trialkylarylstannanes, the principles can be extended to the formation of tetraarylstannanes through the use of appropriate tin reagents and aryl precursors. For instance, various substituted aryl halides have been successfully stannylated using hexaalkylditin reagents in the presence of palladium catalysts like palladium(II) acetate (B1210297) with phosphine ligands. researchgate.net

Copper-Catalyzed Pathways

Copper catalysis provides an alternative, often complementary, route to aryl-tin bonds. Copper-catalyzed reactions can proceed under different conditions and may offer unique reactivity or selectivity. While less common than palladium-based systems for the synthesis of arylstannanes, copper catalysis has been effectively used in related transformations. For example, copper-catalyzed three-component coupling reactions have been developed for the formation of C-S and C-C bonds involving arynes. researchgate.net

A notable application in the synthesis of tetraarylstannanes involves the use of copper bronze. For example, the synthesis of tetrakis(4-fluorophenyl)stannane was achieved from 1-fluoro-4-iodobenzene (B1293370) and tin powder with copper bronze acting as a promoter or catalyst. This type of Ullmann-like coupling reaction demonstrates the utility of copper in facilitating the formation of multiple aryl-tin bonds directly from an aryl halide and elemental tin. This approach is particularly relevant for creating symmetrically substituted tetraarylstannanes.

Mechanistic Considerations

The choice of transition metal, ligands, and reaction conditions plays a critical role in the efficiency and selectivity of aryl-tin bond formation.

Ligands: In palladium catalysis, electron-rich and bulky phosphine ligands (e.g., tricyclohexylphosphine, PCy₃) can enhance the rate of oxidative addition and stabilize the catalytic species, leading to higher yields. researchgate.net

Solvent and Base: The reaction medium and the presence of additives like bases can significantly influence the catalytic activity. In some protocols, reactions can be performed under solvent-free conditions, which aligns with green chemistry principles. researchgate.net

Alternative Tin Reagents: Besides hexaorganoditin compounds, other tin reagents like tributyltin hydride (HSnBu₃) have been used. In such cases, a base like potassium acetate is often required to facilitate the coupling with aryl iodides. researchgate.net

The table below summarizes representative transition metal-catalyzed reactions for the formation of aryl-tin bonds, illustrating the types of catalysts and reactants commonly employed in these synthetic pathways.

Interactive Table: Transition Metal-Catalyzed Aryl-Tin Bond Formation

| Catalyst System | Aryl Precursor (Ar-X) | Tin Reagent | Product Type | Key Features |

| Pd(OAc)₂ / PCy₃ | Substituted Aryl Halides | Sn₂Bu₆ | Aryltributylstannane | Versatile for various aryl halides; can be run solvent-free. researchgate.net |

| [PdCl₂(PMePh₂)₂] | Aryl Iodides | HSnBu₃ | Aryltributylstannane | Requires a base (KOAc) for coupling. researchgate.net |

| Copper Bronze | 1-Fluoro-4-iodobenzene | Tin Powder | Tetraarylstannane | Ullmann-type coupling for symmetric tetraarylstannanes. |

| Pd(PPh₃)₄ | Aryl Triflates | Sn₂Me₆ | Aryltrimethylstannane | Effective for aryl triflates, which are reactive alternatives to halides. conicet.gov.ar |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organometallic compounds. For "Stannane, tetrakis(p-phenoxyphenyl)-", a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR experiments would provide definitive evidence of its constitution and the connectivity of its atoms.

High-Resolution ¹H, ¹³C, and ¹¹⁹Sn NMR Analysis

¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aromatic region, corresponding to the protons of the p-phenoxyphenyl groups. Due to the symmetry of the molecule, distinct signals would be anticipated for the protons on the phenyl ring directly attached to the tin atom and for the protons on the terminal phenoxy group. The integration of these signals would correspond to the number of protons in each unique chemical environment.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by revealing the number of chemically non-equivalent carbon atoms. Signals would be expected for the ipso-carbon attached to the tin, the carbon bearing the ether linkage, and the other aromatic carbons. The chemical shifts would be influenced by the electronegativity of the neighboring atoms (tin and oxygen).

¹¹⁹Sn NMR: Tin-119 NMR is a particularly powerful tool for studying organotin compounds. northwestern.eduhuji.ac.il The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the nature of the organic substituents attached to the tin atom. northwestern.eduhuji.ac.il For a tetracoordinate tin atom in "Stannane, tetrakis(p-phenoxyphenyl)-", a single resonance would be expected, and its chemical shift would provide insight into the electronic environment around the tin center.

Table 1: Predicted NMR Data for Stannane (B1208499), tetrakis(p-phenoxyphenyl)-

| Nucleus | Predicted Chemical Shift Range (ppm) | Remarks |

|---|---|---|

| ¹H | 6.8 - 7.8 | Complex multiplets in the aromatic region. |

| ¹³C | 115 - 160 | Multiple signals corresponding to the aromatic carbons. |

Note: The data in this table is hypothetical and based on typical values for similar compounds. Experimental data is not currently available.

Two-Dimensional NMR Techniques for Connectivity Elucidation

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be indispensable. A COSY spectrum would reveal the coupling relationships between adjacent protons within the phenyl rings, while HSQC and HMBC experiments would establish the direct (one-bond) and long-range (two- or three-bond) correlations between protons and carbons, respectively. This would allow for a complete and reliable assignment of the entire molecular structure.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, offering a unique "molecular fingerprint."

The IR spectrum of "Stannane, tetrakis(p-phenoxyphenyl)-" would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic rings, the C-O-C stretching of the ether linkage, and the Sn-C stretching vibrations. The out-of-plane C-H bending vibrations would be indicative of the substitution pattern on the phenyl rings.

The Raman spectrum would also exhibit signals for the aromatic ring vibrations and the Sn-C bond. Due to the symmetry of the molecule, some vibrations may be Raman active but IR inactive, and vice versa, providing complementary information.

Table 2: Expected Vibrational Frequencies for Stannane, tetrakis(p-phenoxyphenyl)-

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| C=C Aromatic Stretch | 1600 - 1450 | IR, Raman |

| C-O-C Asymmetric Stretch | 1270 - 1200 | IR |

| C-O-C Symmetric Stretch | 1050 - 1000 | Raman |

| Sn-C Stretch | 600 - 500 | IR, Raman |

Note: This table presents generalized frequency ranges for the expected functional groups. Specific experimental data for the title compound is not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and obtaining information about the fragmentation pattern of a molecule, which can further confirm its structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of "Stannane, tetrakis(p-phenoxyphenyl)-". This would serve as a definitive confirmation of its molecular formula, C₄₈H₃₆O₄Sn. The isotopic pattern of the molecular ion peak would also be characteristic of a tin-containing compound due to the multiple naturally occurring isotopes of tin.

Electrospray Ionization Mass Spectrometry (ESI-MS)

While ESI-MS is typically used for polar and ionic compounds, it can sometimes be used for organometallic complexes by forming adducts with ions like H⁺ or Na⁺. Predicted ESI-MS data for "Stannane, tetrakis(p-phenoxyphenyl)-" suggests the potential observation of adduct ions. uni.lu For instance, the [M+H]⁺ and [M+Na]⁺ ions would be expected at m/z values corresponding to the molecular weight of the compound plus the mass of a proton or a sodium ion, respectively. uni.lu The fragmentation pattern in the mass spectrum would likely involve the sequential loss of the p-phenoxyphenyl groups.

Table 3: Predicted Mass Spectrometry Data for Stannane, tetrakis(p-phenoxyphenyl)-

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 796.1636 |

| [M+H]⁺ | 797.1709 |

Source: PubChem. uni.lu This data is computationally predicted and has not been experimentally verified.

X-ray Crystallography for Solid-State Molecular Architecture

The central tin (Sn) atom in such compounds is expected to exhibit a tetrahedral coordination geometry, being bonded to the ipso-carbon atoms of the four p-phenoxyphenyl ligands. In a redetermination of the crystal structure of the parent compound, tetraphenyltin(IV), the tin-phenyl carbon distance was found to be 2.143(5) Å, with the C-Sn-C bond angles being 108.9(2)° and 110.5(2)°, values that are very close to the ideal tetrahedral angle of 109.5°. researchgate.net Similar near-tetrahedral geometry is observed in other substituted tetraphenylstannanes, such as tetrakis[4-(trifluoromethyl)phenyl]stannane, where the C-Sn-C bond angles are 107.89 (19)° and 112.7 (4)°. researchgate.net

For Stannane, tetrakis(p-phenoxyphenyl)-, the large and somewhat flexible p-phenoxyphenyl groups may lead to slight distortions from the ideal tetrahedral symmetry to accommodate steric demands and optimize crystal packing. The key structural parameters that would be determined from a single crystal X-ray diffraction analysis are summarized in the table below, with expected values based on related structures.

| Parameter | Expected Value/Range | Significance |

| Crystal System | Monoclinic or Tetragonal | Describes the basic symmetry of the unit cell. Tetraphenyltin (B1683108) crystallizes in the tetragonal space group P21c. researchgate.net |

| Space Group | P21/c, C2/c, or similar | Defines the specific symmetry elements present within the crystal. |

| Sn-C Bond Length | ~2.14 - 2.16 Å | Indicates the covalent bond distance between the central tin atom and the phenyl ring carbon. |

| C-Sn-C Bond Angle | ~108° - 113° | Defines the geometry around the tin center, expected to be close to tetrahedral. researchgate.netresearchgate.net |

| Torsion Angles | Variable | Describes the rotation of the p-phenoxyphenyl groups relative to the Sn-C bond, indicating molecular conformation. |

The analysis of the crystal structure would focus on identifying weak interactions such as:

Van der Waals Forces: These are the primary forces governing the packing of such nonpolar molecules. The propeller-like shape of the tetrakis(phenyl)stannane core would likely lead to an interlocking arrangement to maximize packing efficiency.

π-π Stacking: Interactions between the aromatic rings of adjacent phenoxyphenyl groups can contribute significantly to the stability of the crystal structure. These can occur in either a face-to-face or offset arrangement.

C-H···π Interactions: The hydrogen atoms on the phenyl rings can interact with the electron-rich π-systems of neighboring aromatic rings, acting as weak hydrogen bonds that further stabilize the crystal lattice.

C-H···O Interactions: The ether oxygen atoms in the p-phenoxyphenyl groups introduce the possibility of weak C-H···O hydrogen bonds, which could form specific directional links between molecules, influencing the formation of one-, two-, or three-dimensional networks.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular interactions within a crystal. mdpi.com By mapping properties like normalized contact distance (dnorm) onto the molecular surface, regions involved in specific intermolecular contacts can be clearly identified, providing a detailed picture of the forces that build the supramolecular architecture.

Microscopic Techniques for Material Characterization

Microscopic techniques are essential for investigating the morphology and structure of materials on a scale ranging from micrometers down to the atomic level. For a compound like Stannane, tetrakis(p-phenoxyphenyl)-, particularly when prepared as thin films or nanomaterials, these methods provide critical information that complements the atomic-scale data from crystallography.

Scanning Electron Microscopy (SEM) is a versatile technique for imaging the surface of a material with high resolution. It is used to determine the texture, topography, and composition of a sample. When analyzing a bulk powder or a thin film of Stannane, tetrakis(p-phenoxyphenyl)-, SEM would reveal:

Crystal Habit: For a powdered sample, SEM images would show the shape and size distribution of the microcrystals.

Surface Topography: For thin films, SEM can be used to assess surface smoothness, the presence of cracks, or the formation of aggregates. The quality of films, which can be influenced by factors like the degradation of a precursor during deposition, is critical for device applications. nih.gov

Porosity and Grain Structure: The technique can reveal the presence of pores and the size and arrangement of crystalline grains within a polycrystalline film.

| Feature Analyzed | Information Gained |

| Particle/Crystal Size | Provides data on the size distribution in a bulk powder sample. |

| Surface Roughness | Assesses the smoothness or irregularity of a thin film's surface. |

| Film Homogeneity | Identifies the presence of defects, cracks, or phase separation in a coating. |

| Crystalline Aggregates | Visualizes how individual crystallites are clustered together. |

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of the internal structure of a material at the nanoscale. arxiv.org If Stannane, tetrakis(p-phenoxyphenyl)- were to be synthesized as nanoparticles or used to create nanostructured films, TEM would be an invaluable characterization tool.

Key applications of TEM would include:

Nanoparticle Imaging: Direct visualization of the size, shape, and morphology of individual nanoparticles.

Crystallinity Assessment: High-resolution TEM (HRTEM) can resolve the atomic lattice fringes within a crystalline nanoparticle, confirming its single-crystalline or polycrystalline nature.

Selected Area Electron Diffraction (SAED): This technique provides diffraction patterns analogous to X-ray diffraction but from a much smaller area (nanometer scale), allowing for the determination of the crystal structure of individual nanoparticles or grains.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide a three-dimensional topographic map of a surface with sub-nanometer resolution. Unlike electron microscopy, AFM does not require a vacuum and can be operated in various environments.

For a thin film of Stannane, tetrakis(p-phenoxyphenyl)-, AFM analysis would yield quantitative data on:

Surface Roughness: Parameters such as the root-mean-square (RMS) roughness can be precisely calculated, which is critical for applications in electronics where smooth interfaces are required.

Step Heights and Terrace Widths: If the material grows in a layer-by-layer fashion, AFM can measure the height of individual molecular terraces.

Domain and Grain Analysis: It can be used to image and quantify the size and distribution of crystalline domains on the surface of a film.

This comprehensive suite of advanced characterization techniques provides a multi-scale understanding of Stannane, tetrakis(p-phenoxyphenyl)-, from its precise molecular structure and intermolecular interactions to its macroscopic surface morphology and nanostructural features.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. DFT is widely used in chemistry and materials science to predict and analyze the properties of molecules. For a molecule like Stannane (B1208499), tetrakis(p-phenoxyphenyl)-, DFT calculations could provide significant insights into its electronic behavior.

Molecular Orbital Analysis and Electronic Transitions

Molecular Orbital (MO) analysis, a key output of DFT calculations, would describe the distribution and energy of electrons within Stannane, tetrakis(p-phenoxyphenyl)-. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity.

Electronic transitions, such as those observed in UV-Vis spectroscopy, can be predicted by calculating the energy difference between various occupied and unoccupied orbitals. For Stannane, tetrakis(p-phenoxyphenyl)-, DFT could predict the wavelengths of maximum absorption and the nature of the electronic transitions (e.g., π-π* or n-π* transitions), providing a theoretical basis for its optical properties.

Illustrative Data Table: Predicted Molecular Orbital Energies for Stannane, tetrakis(p-phenoxyphenyl)-

| Molecular Orbital | Energy (eV) |

|---|---|

| LUMO+1 | -1.5 |

| LUMO | -2.0 |

| HOMO | -6.0 |

| HOMO-1 | -6.5 |

| HOMO-LUMO Gap | 4.0 |

Charge Distribution and Electrostatic Potential Mapping

DFT calculations can determine the distribution of electronic charge throughout the Stannane, tetrakis(p-phenoxyphenyl)- molecule. This is often visualized using an electrostatic potential (ESP) map. The ESP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this molecule, one would expect negative potential around the oxygen atoms of the phenoxy groups due to the lone pairs of electrons, and a less negative or even slightly positive potential around the central tin atom and the phenyl rings. This information is invaluable for predicting how the molecule will interact with other molecules, including potential sites for electrophilic and nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While DFT provides a static picture of the electronic structure, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations calculate the trajectory of atoms and molecules by integrating Newton's laws of motion. For a flexible molecule like Stannane, tetrakis(p-phenoxyphenyl)-, with its four p-phenoxyphenyl groups attached to a central tin atom, MD simulations would be essential for understanding its conformational landscape.

These simulations could reveal the preferred spatial arrangements (conformations) of the phenoxyphenyl groups, the rotational barriers around the Sn-C and C-O bonds, and how the molecule's shape fluctuates under different conditions (e.g., in different solvents or at various temperatures). Understanding the accessible conformations is critical as the three-dimensional shape of a molecule can significantly influence its physical and chemical properties.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, primarily DFT, can be used to predict various spectroscopic parameters for Stannane, tetrakis(p-phenoxyphenyl)-, which can then be compared with experimental data for validation. For instance, theoretical calculations can predict vibrational frequencies corresponding to the stretching and bending of different bonds within the molecule. This theoretical vibrational spectrum can aid in the interpretation of experimental infrared (IR) and Raman spectra.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the various hydrogen and carbon atoms in the molecule can be calculated. These predicted NMR spectra can help in the assignment of peaks in experimentally obtained spectra and confirm the molecular structure.

Illustrative Data Table: Predicted Spectroscopic Data for Stannane, tetrakis(p-phenoxyphenyl)-

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| IR Spectroscopy | C-O-C stretch | ~1240 cm⁻¹ |

| ¹³C NMR | Sn-C ipso-carbon | ~130-140 ppm |

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling can be employed to investigate the potential chemical reactions involving Stannane, tetrakis(p-phenoxyphenyl)-. By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathways. This involves locating the transition state structures, which are the high-energy intermediates that connect reactants and products.

For example, the mechanism of thermal decomposition or the reaction with an electrophile could be modeled. The calculated activation energies (the energy difference between the reactants and the transition state) would provide insights into the reaction rates. This type of analysis is crucial for understanding the chemical stability and reactivity of the compound.

Quantum Chemical Descriptors and Reactivity Indices for Stannane, tetrakis(p-phenoxyphenyl)-

Quantum chemical descriptors are numerical values derived from the electronic structure calculations that quantify various aspects of a molecule's reactivity. These descriptors provide a quantitative framework for understanding and predicting chemical behavior. rasayanjournal.co.in

Key reactivity indices for Stannane, tetrakis(p-phenoxyphenyl)- that could be calculated include:

Ionization Potential (I): The energy required to remove an electron (related to -EHOMO).

Electron Affinity (A): The energy released when an electron is added (related to -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution, calculated as (I-A)/2. A harder molecule is generally less reactive.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as χ²/2η.

These descriptors would allow for a quantitative comparison of the reactivity of Stannane, tetrakis(p-phenoxyphenyl)- with other related organotin compounds.

Illustrative Data Table: Calculated Quantum Chemical Descriptors for Stannane, tetrakis(p-phenoxyphenyl)-

| Descriptor | Symbol | Predicted Value (eV) |

|---|---|---|

| Ionization Potential | I | 6.0 |

| Electron Affinity | A | 2.0 |

| Electronegativity | χ | 4.0 |

| Chemical Hardness | η | 2.0 |

Reactivity, Derivatization, and Coordination Chemistry

Reactivity of the Tin Center in Stannane (B1208499), tetrakis(p-phenoxyphenyl)-

The tin-carbon (Sn-C) bond in tetraarylstannanes is susceptible to cleavage by electrophilic reagents. This reactivity is a cornerstone of organotin chemistry, enabling the transfer of the aryl group to other elements. The polarity of the Sn-C bond, with a partial positive charge on the tin atom and a partial negative charge on the carbon atom, dictates its susceptibility to electrophilic attack.

Common electrophiles that react with tetraarylstannanes include halogens, mineral acids, and metal halides. The reaction with halogens, such as bromine or iodine, typically leads to the sequential cleavage of the Sn-C bonds. For instance, the reaction with one equivalent of a halogen would likely yield (p-phenoxyphenyl)triphenylstannane and the corresponding aryl halide. The reaction rate and selectivity can often be controlled by stoichiometry and reaction conditions.

Similarly, protodestannylation can be achieved using strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA), resulting in the formation of phenoxybenzene and the corresponding organotin halide. The reactivity of the four Sn-C bonds is generally similar, although steric hindrance from the bulky p-phenoxyphenyl groups might influence the rate of successive cleavage steps.

Table 1: Representative Electrophilic Cleavage Reactions of the Sn-C Bond in Tetraarylstannanes

| Electrophile | General Reaction | Expected Products with Stannane, tetrakis(p-phenoxyphenyl)- |

| Halogen (X₂) | R₄Sn + X₂ → R₃SnX + RX | (p-phenoxyphenyl)₃SnX + p-phenoxyphenyl-X |

| Mineral Acid (HX) | R₄Sn + HX → R₃SnX + RH | (p-phenoxyphenyl)₃SnX + Phenoxybenzene |

| Metal Halide (MXn) | R₄Sn + MXn → R₃SnX + RMXn-₁ | (p-phenoxyphenyl)₃SnX + (p-phenoxyphenyl)MXn-₁ |

Note: The data in this table is illustrative of the general reactivity of tetraarylstannanes and has not been experimentally determined for Stannane, tetrakis(p-phenoxyphenyl)-.

Ligand Exchange and Substitution Reactions

Ligand exchange at the tin center of tetraorganostannanes is a known process, although it is often less facile than in organotin halides. For Stannane, tetrakis(p-phenoxyphenyl)-, complete exchange of a p-phenoxyphenyl group with another organic moiety without the use of strong electrophiles or catalysts is generally not a primary reaction pathway.

However, in the context of transition metal-catalyzed cross-coupling reactions, such as the Stille coupling, tetraorganostannanes serve as crucial reagents for the transfer of their organic groups to a metal center. acs.org This process can be viewed as a form of ligand exchange where the p-phenoxyphenyl group is transferred from tin to a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. While this is a catalytic process, it highlights the potential for the p-phenoxyphenyl ligand to be substituted under specific reaction conditions.

Direct substitution of one p-phenoxyphenyl group for another type of ligand on the tin center is thermodynamically challenging due to the stability of the tetra-substituted tin compound. Such transformations would likely require harsh conditions or specific reagents that can facilitate the cleavage of the initial Sn-C bond.

Exploration of Coordination Chemistry with Metal Centers

While Stannane, tetrakis(p-phenoxyphenyl)- itself is a stable, coordinatively saturated molecule, the lone pairs on the oxygen atoms of the phenoxy groups offer potential coordination sites for metal centers. The formation of bimetallic or polymetallic complexes can be envisaged where the stannane acts as a metallo-ligand. nih.govnih.govresearchgate.net

The coordination would likely involve the ether oxygen atoms chelating to a metal ion. The geometry and stability of such complexes would depend on the nature of the metal, its preferred coordination number, and the steric bulk of the entire Stannane, tetrakis(p-phenoxyphenyl)- molecule. libretexts.orgtcd.ielumenlearning.comhawaii.edu Transition metals with a high affinity for oxygen donors would be prime candidates for forming such coordination complexes. libretexts.orglumenlearning.comhawaii.edu The resulting supramolecular structures could exhibit interesting catalytic or material properties.

Furthermore, the tin center in tetraarylstannanes can engage in interactions with transition metals, although this is less common than for stannylenes or organotin halides. In certain contexts, the tin atom can act as a Lewis acid and interact with electron-rich metal centers.

Functionalization Strategies for the p-Phenoxyphenyl Moieties

The p-phenoxyphenyl groups of Stannane, tetrakis(p-phenoxyphenyl)- are essentially substituted diaryl ethers. The phenoxy group is known to be an activating, ortho- and para-directing substituent for electrophilic aromatic substitution. ucalgary.caorganicmystery.comyoutube.com This provides a powerful avenue for the functionalization of the molecule.

Electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation would be expected to occur on the terminal phenyl rings of the phenoxy groups. ucalgary.cabyjus.com The directing effect of the ether oxygen would favor substitution at the positions ortho and para to the phenoxy linkage. Given that the para position on the terminal ring is unsubstituted, this would be a likely site for functionalization.

Such modifications could be used to introduce a wide range of functional groups, thereby altering the physical and chemical properties of the parent stannane. For example, introducing sulfonic acid groups could enhance water solubility, while incorporating polymerizable groups could allow for its use as a monomer in materials science. The reactivity of the p-phenoxyphenyl moieties towards electrophiles offers a versatile platform for creating a diverse library of derivatives from the parent compound.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the p-Phenoxyphenyl Moieties

| Reaction | Reagents | Expected Position of Substitution | Potential Functional Group Introduced |

| Nitration | HNO₃, H₂SO₄ | para to phenoxy group | -NO₂ |

| Bromination | Br₂, FeBr₃ | para to phenoxy group | -Br |

| Sulfonation | SO₃, H₂SO₄ | para to phenoxy group | -SO₃H |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | para to phenoxy group | -COR |

Note: This table presents potential reactions based on the known reactivity of aryl ethers. Specific conditions and outcomes for Stannane, tetrakis(p-phenoxyphenyl)- would require experimental verification.

Investigation of Radical Chemistry Involving the Compound

Organotin compounds, particularly organotin hydrides, are well-known participants in free radical reactions. While Stannane, tetrakis(p-phenoxyphenyl)- does not possess a tin-hydride bond, the Sn-C bonds can be cleaved under radical conditions, although this is less common than electrophilic cleavage.

One area where radical chemistry could be relevant is in radical hydrostannylation reactions, although this typically involves the addition of a Sn-H bond across a multiple bond. monash.eduresearchgate.net It is conceivable that under photolytic or high-temperature conditions, homolytic cleavage of a Sn-C bond could occur, generating a (p-phenoxyphenyl)₃Sn• radical and a p-phenoxyphenyl• radical. These reactive intermediates could then participate in various radical chain processes.

However, the primary utility of tetraorganostannanes in radical chemistry is often as precursors to organotin hydrides or as radical traps. The direct involvement of Stannane, tetrakis(p-phenoxyphenyl)- in radical chain reactions is likely to be limited compared to its utility in electrophilic substitution and cross-coupling reactions.

Applications in Materials Science and Catalysis

Stannane (B1208499), tetrakis(p-phenoxyphenyl)- as a Building Block in Materials Science

The unique structure of Stannane, tetrakis(p-phenoxyphenyl)-, featuring a central tin atom bonded to four p-phenoxyphenyl groups, suggests its potential as a versatile building block in the design of advanced materials. The phenoxyphenyl ligands offer avenues for functionalization and incorporation into larger molecular architectures.

Organotin compounds are being explored for their potential in semiconducting materials. The electronic properties of these materials can be tuned by modifying the organic ligands attached to the tin center. In the case of Stannane, tetrakis(p-phenoxyphenyl)-, the aromatic phenoxyphenyl groups could contribute to the electronic delocalization necessary for charge transport. While no specific studies on the semiconducting properties of this exact compound are available, related tetraarylstannanes have been investigated as components in organic semiconductors. The large, conjugated system of the p-phenoxyphenyl groups could potentially lead to favorable charge carrier mobilities.

Table 1: Hypothetical Electronic Properties of Stannane, tetrakis(p-phenoxyphenyl)- Based on Related Compounds

| Property | Predicted Value/Characteristic |

| Highest Occupied Molecular Orbital (HOMO) | -5.5 to -6.0 eV |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.0 to -2.5 eV |

| Band Gap | 3.0 to 4.0 eV |

| Charge Carrier Mobility | Potentially moderate hole mobility |

Note: The data in this table is hypothetical and extrapolated from general knowledge of similar organotin compounds. Specific experimental data for Stannane, tetrakis(p-phenoxyphenyl)- is not currently available.

The bulky and rigid structure of Stannane, tetrakis(p-phenoxyphenyl)- makes it a candidate for incorporation into polymer backbones or as a cross-linking agent to create hybrid materials with tailored properties. Its integration could enhance the thermal stability, refractive index, and mechanical strength of polymers. The phenoxyphenyl groups could also improve the miscibility of the organotin moiety with aromatic polymer matrices. Such hybrid materials could find applications in areas like high-performance coatings, and advanced composites.

The potential semiconducting nature of organotin compounds opens up possibilities for their use in optoelectronic devices. While direct research on Stannane, tetrakis(p-phenoxyphenyl)- in this area is not documented, its structural features suggest it could be explored as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). In OLEDs, it might function as a host material in the emissive layer or as a charge-transporting material. In OPVs, it could potentially be used as an electron donor or acceptor material, depending on its energy levels.

Catalytic Applications of Stannane, tetrakis(p-phenoxyphenyl)-

Organotin compounds have a long history of use as catalysts in various chemical transformations. The Lewis acidity of the tin center and the nature of the organic ligands play a crucial role in their catalytic activity.

Tetraarylstannanes can serve as reagents or catalysts in cross-coupling reactions, such as the Stille coupling, where they act as a source of aryl groups. Although less common than other organotin reagents like tributyltin derivatives, tetraarylstannanes can participate in palladium-catalyzed reactions to form new carbon-carbon bonds. The p-phenoxyphenyl groups of Stannane, tetrakis(p-phenoxyphenyl)- could be transferred to other organic molecules, enabling the synthesis of complex aromatic structures. However, the use of tetraarylstannanes in this context is often less efficient due to the transfer of only one or two of the four aryl groups.

Certain organotin compounds are known to act as catalysts in polymerization reactions, particularly in the formation of polyesters and polyurethanes. They can function as Lewis acid catalysts, activating monomers for polymerization. While there is no specific literature detailing the use of Stannane, tetrakis(p-phenoxyphenyl)- as a polymerization catalyst, its central tin atom could theoretically exhibit Lewis acidic behavior. Its bulky ligands might influence the stereochemistry and properties of the resulting polymers.

Table 2: Potential Catalytic Activities of Stannane, tetrakis(p-phenoxyphenyl)-

| Reaction Type | Potential Role | Notes |

| Stille Cross-Coupling | Aryl group transfer agent | Efficiency may be lower compared to other organostannanes. |

| Esterification/Transesterification | Lewis acid catalyst | Potential for catalysis in polyester synthesis. |

| Urethane Formation | Catalyst | Possible application in polyurethane production. |

Note: This table outlines potential catalytic roles based on the general reactivity of organotin compounds. Specific catalytic performance of Stannane, tetrakis(p-phenoxyphenyl)- has not been reported.

Mechanistic Studies of Catalytic Activity

The catalytic activity of organotin compounds, including Stannane, tetrakis(p-phenoxyphenyl)-, is primarily attributed to the Lewis acidic nature of the tin center. Organotin compounds can act as catalysts in a variety of reactions, most notably in the formation of polyurethanes and in esterification processes. The general mechanism involves the coordination of a reactant, typically one with a lone pair of electrons such as an alcohol or an isocyanate, to the tin atom. This coordination polarizes the reactant, making it more susceptible to nucleophilic attack.

In the context of polyurethane formation, a proposed mechanism involves the formation of a ternary complex between the organotin catalyst, the alcohol (polyol), and the isocyanate. The tin center coordinates with the oxygen atom of the alcohol, increasing its nucleophilicity. Simultaneously, it may also interact with the nitrogen or oxygen atom of the isocyanate group, activating it towards nucleophilic attack by the alcohol. This concerted activation of both reactants facilitates the formation of the urethane linkage.

For tetraorganotins like Stannane, tetrakis(p-phenoxyphenyl)-, the Lewis acidity of the tin center is generally considered to be weaker compared to their mono-, di-, and tri-organotin counterparts. This is due to the increased electron-donating effect of the four organic substituents, which reduces the positive charge on the tin atom and its ability to accept electrons. Consequently, tetraorganotins are often less active as catalysts in these reactions.

The nature of the organic substituents on the tin atom plays a crucial role in modulating its catalytic activity. In Stannane, tetrakis(p-phenoxyphenyl)-, the presence of four p-phenoxyphenyl groups influences the electronic environment of the tin center. The phenoxy group is generally considered to be electron-withdrawing through its inductive effect, which could potentially enhance the Lewis acidity of the tin atom compared to simple tetra-alkyl tins. However, the bulky nature of these groups can also create significant steric hindrance, which may impede the approach and coordination of reactants to the catalytic tin center.

Research on the catalytic mechanisms of closely related compounds, such as tetraphenyltin (B1683108), suggests that while they can catalyze certain reactions, their activity is often lower than that of organotin compounds bearing more electronegative groups (e.g., halides or carboxylates). The catalytic cycle for tetra-aryl tins is thought to proceed through a similar Lewis acid mechanism, but with a higher activation energy due to the reduced electrophilicity of the tin center.

| Catalyst Type | General Lewis Acidity | Relative Catalytic Activity (Polyurethane Formation) | Key Mechanistic Feature |

| Monoorganotin (RSnX₃) | High | High | Strong coordination to reactants. |

| Diorganotin (R₂SnX₂) | Moderate to High | Moderate to High | Balance of Lewis acidity and steric accessibility. |

| Triorganotin (R₃SnX) | Moderate | Moderate | Reduced Lewis acidity compared to mono- and diorganotins. |

| Tetraorganotin (R₄Sn) | Low | Low | Poor acceptor properties of the tin center. lupinepublishers.com |

Application as a Component in Chemical Sensor Technologies

Organotin compounds have found applications in the development of chemical sensors, particularly as ionophores in ion-selective electrodes (ISEs). An ionophore is a substance that can reversibly bind ions and facilitate their transport across a hydrophobic membrane, thereby generating a measurable electrical potential that is proportional to the concentration of the target ion. The selectivity and sensitivity of such sensors are highly dependent on the structure of the ionophore.

Design of Ion-Recognition Sites

The design of ion-recognition sites in sensors based on organotin compounds revolves around the Lewis acidic tin center and the nature of the organic substituents. The tin atom can act as a recognition site for anions by forming a coordinate bond. The strength and selectivity of this interaction can be tuned by altering the electronic and steric properties of the organic groups attached to the tin.

For a tetra-aryl tin compound like Stannane, tetrakis(p-phenoxyphenyl)-, the four bulky p-phenoxyphenyl groups would create a specific three-dimensional cavity around the tin center. The size and shape of this cavity would play a critical role in determining which ions can access and interact with the tin atom. This steric hindrance can be a key factor in achieving selectivity for a particular ion.

The electronic properties of the p-phenoxyphenyl groups also influence the ion-recognition process. The electron-withdrawing nature of the phenoxy substituents can enhance the Lewis acidity of the tin center, making it a more effective binding site for anions. The delocalized π-systems of the phenyl rings could also engage in non-covalent interactions, such as π-anion interactions, which can further contribute to the stability and selectivity of the ion-ionophore complex.

The design principles for ionophores often involve creating a pre-organized structure that complements the size, shape, and charge of the target ion. While there is no specific literature detailing the use of Stannane, tetrakis(p-phenoxyphenyl)- as an ionophore, its rigid structure and the potential for tuning its electronic properties through the aryl substituents make it a candidate for the rational design of selective anion sensors.

| Structural Feature of Ionophore | Influence on Ion Recognition | Relevance to Stannane, tetrakis(p-phenoxyphenyl)- |

| Lewis Acidic Center (Tin) | Primary binding site for anions. | The tin atom can coordinate with target anions. |

| Organic Substituents (p-phenoxyphenyl) | Determine the size and shape of the binding cavity, influencing selectivity. | The bulky p-phenoxyphenyl groups create a sterically defined recognition site. |

| Electronic Properties of Substituents | Modulate the Lewis acidity of the tin center and can participate in secondary interactions. | The phenoxy groups can enhance the Lewis acidity of tin and the phenyl rings may engage in π-anion interactions. |

Development of Active Layers in Sensory Devices

The active layer, or membrane, of an ion-selective electrode typically consists of a polymer matrix (e.g., PVC), a plasticizer, and the ionophore. The ionophore is dispersed within this hydrophobic membrane, where it selectively extracts the target ion from the sample solution and transports it across the membrane interface.

The incorporation of an organotin compound like Stannane, tetrakis(p-phenoxyphenyl)- into the active layer of a sensory device would require its compatibility with the other membrane components. Its large, nonpolar structure would likely make it soluble in the organic plasticizers commonly used in ISE membranes.

The performance of the active layer is critically dependent on the ionophore's ability to selectively bind and transport the target ion. The lipophilicity of the organotin compound is an important factor, as it ensures that the ionophore remains within the membrane and does not leach into the aqueous sample. The four p-phenoxyphenyl groups in Stannane, tetrakis(p-phenoxyphenyl)- would impart a high degree of lipophilicity, which is advantageous for its retention in the sensor membrane.

While the development of sensory devices specifically utilizing Stannane, tetrakis(p-phenoxyphenyl)- has not been reported, the general principles of using organotin compounds as active sensing materials suggest its potential. The combination of a Lewis acidic tin center for ion binding and bulky, lipophilic aryl groups for selectivity and membrane compatibility are desirable characteristics for an ionophore in an active sensory layer. Further research would be needed to evaluate its specific performance in terms of sensitivity, selectivity, and stability in a functional sensory device.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes for Stannane (B1208499), tetrakis(p-phenoxyphenyl)-

The traditional synthesis of tetraorganotin compounds, including Stannane, tetrakis(p-phenoxyphenyl)-, typically relies on the reaction of tin tetrachloride (SnCl₄) with a stoichiometric amount of a Grignard or organolithium reagent. wikipedia.org While effective, these methods present challenges related to sustainability, such as the use of volatile ether solvents and the generation of significant magnesium or lithium salt byproducts.

Future research is increasingly focused on developing more efficient and environmentally benign synthetic pathways. rsc.orgnih.gov Key areas of exploration include:

Catalytic Cross-Coupling Reactions: Adapting palladium- or copper-catalyzed cross-coupling reactions could enable the formation of the tin-carbon bond under milder conditions and with higher atom economy. This would involve coupling a tin precursor with a p-phenoxyphenyl halide or its organometallic equivalent.

Direct Synthesis: Investigating the direct reaction of metallic tin with a p-phenoxyphenyl halide, potentially activated by catalysts or specific reaction conditions, offers a route that minimizes waste by utilizing the elemental metal directly. rjpbcs.com

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods, aligning with the principles of green chemistry.

Solvent-Free and Alternative Solvent Systems: Moving away from traditional hazardous solvents towards solvent-free conditions or greener alternatives like ionic liquids or supercritical fluids can significantly reduce the environmental footprint of the synthesis.

Interactive Table: Comparison of Synthetic Routes for Tetraarylstannanes

| Method | Key Reagents | Catalyst/Conditions | Key Advantages | Sustainability Challenges |

| Grignard Reaction | Tin tetrachloride, p-phenoxyphenylmagnesium bromide | Diethyl ether/THF | High yield, well-established | Poor atom economy, hazardous solvents, large salt waste stream |

| Catalytic Coupling | Tin precursor (e.g., Hexaorganoditin), p-phenoxyphenyl halide | Palladium or Copper catalyst | High selectivity, milder conditions | Cost and toxicity of catalysts, potential for ligand waste |

| Direct Synthesis | Metallic tin, p-phenoxyphenyl halide | High temperature, catalyst | High atom economy | Often requires harsh conditions, low reactivity |

| Microwave-Assisted | Grignard or catalytic reagents | Microwave irradiation | Drastically reduced reaction time, energy efficiency | Scalability can be a challenge |

Application of Advanced In Situ Characterization Techniques

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product formation. Advanced in situ analytical techniques, which monitor reactions in real-time without disturbing the system, are poised to provide unprecedented insights into the synthesis of Stannane, tetrakis(p-phenoxyphenyl)-. acs.orgresearchgate.net

The complexity of organometallic reactions, such as the Grignard synthesis, involves multiple equilibria and potential side reactions. nih.gov In situ monitoring can elucidate the kinetics of the reaction, identify transient intermediates, and clarify the role of additives or impurities. mt.com

Key techniques applicable to this system include:

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹⁹Sn NMR is particularly powerful for tracking the consumption of the tin tetrachloride precursor and the sequential formation of mono-, di-, tri-, and the final tetrasubstituted product. nih.govnih.govrsc.org

In Situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy methods can monitor the reaction progress by tracking changes in characteristic vibrational bands of reactants and products. mt.com Raman spectroscopy is especially useful for observing the low-frequency vibrations associated with metal-ligand bonds. mt.com

Reaction Calorimetry: By measuring the heat flow of the reaction in real-time, calorimetry provides critical thermodynamic and kinetic data, which is essential for ensuring process safety and scalability.

Interactive Table: In Situ Techniques for Monitoring Synthesis

| Technique | Information Gained | Application to Stannane Synthesis |

| ¹¹⁹Sn NMR Spectroscopy | Identification of tin-containing species, reaction kinetics | Quantify the ratio of SnCl₄ and partially and fully substituted stannanes over time. |

| FTIR/Raman Spectroscopy | Functional group analysis, intermediate detection | Monitor the consumption of the C-Br bond (from the Grignard reagent) and formation of Sn-C bonds. |

| Reaction Calorimetry | Heat of reaction, reaction rate, thermal safety | Determine the exothermicity of the Grignard reaction to design safe scale-up protocols. |

Interdisciplinary Research Integrating the Compound into Advanced Material Architectures

The rigid, tetrahedral, and bulky nature of Stannane, tetrakis(p-phenoxyphenyl)- makes it an attractive building block for the creation of advanced materials with unique properties.

High-Performance Polymers: The compound can be functionalized and used as a tetra-functional monomer or cross-linking agent. mdpi.com Its incorporation into polymer backbones (e.g., polyimides, polyethers, or polycarbonates) is predicted to enhance thermal stability, increase the glass transition temperature (Tg), and improve the refractive index due to the presence of the heavy tin atom and aromatic groups.

Porous Materials: The well-defined tetrahedral geometry is ideal for designing microporous materials. As a structural node in Metal-Organic Frameworks (MOFs) or Porous Organic Polymers (POPs), it can create networks with high surface areas and tailored pore sizes for applications in gas storage (e.g., hydrogen and carbon dioxide), separation, and catalysis. rsc.org

Precursors for Nanomaterials: Through controlled thermal decomposition (calcination), Stannane, tetrakis(p-phenoxyphenyl)- can serve as a single-source precursor for tin(IV) oxide (SnO₂) nanomaterials. The organic ligands can act as a template, potentially allowing for the synthesis of SnO₂ with controlled morphology and porosity for use in sensors, catalysts, and transparent conducting oxides.

Theoretical Predictions Guiding Experimental Design in Stannane, tetrakis(p-phenoxyphenyl)- Chemistry

Computational chemistry offers a powerful tool to predict molecular properties and reaction pathways, thereby guiding and accelerating experimental research. acs.org For Stannane, tetrakis(p-phenoxyphenyl)-, theoretical methods can be applied in several key areas:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model the energy profiles of different synthetic routes. rsc.org This allows researchers to identify the most likely reaction intermediates and transition states, providing a rationale for selecting optimal catalysts and reaction conditions.

Prediction of Molecular Properties: Computational models can accurately predict the compound's geometry, electronic structure (HOMO-LUMO gap), and spectroscopic signatures (NMR, IR, UV-Vis). nih.gov These predictions are invaluable for interpreting experimental data and confirming the structure of the synthesized product.

Materials Design: Before undertaking complex synthesis, the properties of hypothetical polymers or frameworks incorporating the stannane unit can be simulated. This in silico design approach can predict material properties such as mechanical strength, thermal stability, electronic band structure, and gas adsorption capabilities, enabling researchers to prioritize the most promising material targets for experimental synthesis.

Green Chemistry Principles in Organotin Research

The field of organotin chemistry is increasingly influenced by the 12 Principles of Green Chemistry, which aim to make chemical processes more sustainable and less hazardous. compoundchem.compaperpublications.org This is particularly relevant given the historical concerns about the toxicity of some organotin compounds. greenchemistry-toolkit.org

Future research on Stannane, tetrakis(p-phenoxyphenyl)- will likely be guided by these principles:

Atom Economy: Synthetic methods will be evaluated based on their ability to maximize the incorporation of reactant atoms into the final product. acs.orgscispace.comjk-sci.comjocpr.com Catalytic routes are generally superior to classical stoichiometric reactions in this regard. researchgate.net

Use of Catalysis: Shifting from stoichiometric reagents (like Grignard reagents) to catalytic alternatives reduces waste and often allows for more efficient processes. acs.org

Design for Energy Efficiency: Employing methods like microwave synthesis or developing reactions that proceed at ambient temperature and pressure minimizes the energy input and environmental impact. compoundchem.comacs.org

Safer Solvents and Auxiliaries: A conscious effort to replace hazardous organic solvents with benign alternatives or to eliminate solvents altogether is a key goal. researchgate.net

Waste Prevention: The overarching principle is to design syntheses that prevent the formation of waste from the outset, rather than treating it after it has been created. compoundchem.com

By integrating these principles, the development and application of Stannane, tetrakis(p-phenoxyphenyl)- can proceed in a manner that is not only scientifically innovative but also environmentally responsible.

Q & A

Q. What are the primary synthetic routes for preparing tetrakis(p-phenoxyphenyl)stannane, and what experimental parameters are critical for yield optimization?

Methodological Answer: The synthesis of tetraarylstannanes, including tetrakis(p-phenoxyphenyl)stannane, typically employs organometallic routes such as:

- Organolithium method : Reaction of SnCl₄ with an aryl lithium reagent (e.g., p-phenoxyphenyl lithium) in anhydrous THF at low temperatures (-78°C). Excess aryl lithium (≥4 equivalents) ensures full substitution .

- Grignard route : Use of aryl magnesium bromides with SnCl₄ in ether solvents. This method requires precise stoichiometry (4:1 Grignard:SnCl₄) and inert atmosphere to prevent oxidation .

Q. Critical parameters :

- Temperature control : Side reactions (e.g., ligand scrambling) occur above -30°C.

- Solvent purity : Trace moisture degrades SnCl₄.

- Workup : Quenching with degassed methanol minimizes tin oxide byproducts.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of tetrakis(p-phenoxyphenyl)stannane?

Methodological Answer :

- ¹¹⁹Sn NMR : Provides direct evidence of tin coordination. Tetraarylstannanes typically show δ ≈ -200 to -400 ppm (vs. SnMe₄). Shift deviations >10 ppm indicate ligand asymmetry or solvent effects .

- X-ray crystallography : Resolves bond lengths (e.g., Sn–C: ~2.11–2.15 Å) and confirms tetrahedral geometry. For example, tetrakis[4-(trifluoromethyl)phenyl]stannane crystallizes in the tetragonal space group I4 with R factor = 0.051 and disorder modeling for fluorinated groups .

- Mass spectrometry (TOF-MS) : Validates molecular ion peaks (e.g., [M]⁺) and fragmentation patterns (e.g., loss of aryl groups) .

Advanced Research Questions

Q. How can researchers address crystallographic disorder observed in X-ray studies of tetraarylstannanes, and what validation steps ensure structural accuracy?

Methodological Answer : Disorder in aryl groups (e.g., p-phenoxyphenyl rotation) is common. Strategies include:

Q. What strategies mitigate decomposition of tetrakis(p-phenoxyphenyl)stannane during high-temperature reactions?

Methodological Answer : Stannanes decompose via Sn–C bond cleavage at elevated temperatures. Mitigation approaches:

Q. How can contradictions between NMR and X-ray data in structural analysis of tetraarylstannanes be resolved?

Methodological Answer : Discrepancies often arise from dynamic behavior (e.g., aryl rotation in solution):

- VT-NMR (Variable Temperature) : Freezing rotation at <-60°C simplifies splitting patterns .

- DFT calculations : Compare computed ¹¹⁹Sn chemical shifts with experimental data to validate static vs. dynamic models.

- Complementary techniques : Pair X-ray (solid-state) with EXAFS (solution-state Sn K-edge) to assess structural consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.